Cas no 2248409-03-0 (Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate)

Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate
- 2248409-03-0
- EN300-6509530
-
- Inchi: 1S/C14H20N2O2/c1-14(2,3)18-13(17)11-7-6-10(8-15)16-12(11)9-4-5-9/h6-7,9H,4-5,8,15H2,1-3H3
- InChI Key: WPFJFIPCWOBCSM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1=CC=C(CN)N=C1C1CC1)=O
Computed Properties
- Exact Mass: 248.152477885g/mol
- Monoisotopic Mass: 248.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 65.2Ų
Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509530-0.05g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
Enamine | EN300-6509530-1.0g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
Enamine | EN300-6509530-2.5g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
Enamine | EN300-6509530-0.25g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
Enamine | EN300-6509530-0.1g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
Enamine | EN300-6509530-0.5g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
Enamine | EN300-6509530-5.0g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
Enamine | EN300-6509530-10.0g |
tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate |
2248409-03-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Book reviews
Additional information on Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate
Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate: A Comprehensive Overview
The compound Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate, with the CAS number 2248409-03-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butyl group, an aminomethyl substituent, and a cyclopropyl moiety attached to a pyridine ring. These structural elements contribute to its potential biological activity and make it an interesting subject for research.
Recent studies have highlighted the importance of cyclopropyl-containing pyridine derivatives in drug discovery. The cyclopropane ring, known for its strained geometry, often imparts unique electronic and steric properties to molecules, enhancing their binding affinity to target proteins. In the case of Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate, the cyclopropyl group is strategically positioned at the 2-position of the pyridine ring, which may influence the molecule's conformational flexibility and interaction with biological targets.
The presence of an aminomethyl group at the 6-position of the pyridine ring adds another layer of complexity to this compound. Amines are common functional groups in pharmaceuticals, often serving as hydrogen bond donors or acting as nucleophilic centers in biochemical reactions. The tertiary butyl ester group at the 3-position further modulates the molecule's physicochemical properties, potentially affecting its solubility and absorption characteristics.
From a synthetic perspective, the construction of such a molecule involves multi-step processes that require precise control over regioselectivity and stereochemistry. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective cyclopropanation techniques, to synthesize similar compounds. These methods have been optimized to achieve high yields and excellent stereochemical outcomes, making them suitable for large-scale production if required.
In terms of biological activity, Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate has been investigated for its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Early experimental data suggest that this compound exhibits moderate inhibitory activity against certain kinase targets, warranting further exploration in preclinical models.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding mode of this compound with its target proteins. These studies reveal that the cyclopropyl group plays a pivotal role in stabilizing interactions within the active site of the kinase through hydrophobic contacts and potential π-π interactions with aromatic residues. The flexibility imparted by the aminomethyl group allows for additional contacts with hydrogen bond donors or acceptors within the binding pocket.
The development of such compounds also raises considerations regarding their pharmacokinetic profiles. The tert-butyl ester group may influence the molecule's absorption and metabolism. Preclinical studies have indicated that this compound exhibits moderate oral bioavailability in animal models, suggesting that it could be amenable for further development into an orally administered drug candidate.
In conclusion, Tert-butyl 6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylate represents a promising lead compound in medicinal chemistry research. Its unique structural features, combined with emerging data on its biological activity and pharmacokinetic properties, position it as a valuable tool for exploring novel therapeutic strategies. As research continues to uncover its full potential, this compound may pave the way for innovative treatments targeting complex diseases such as cancer and inflammatory conditions.
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